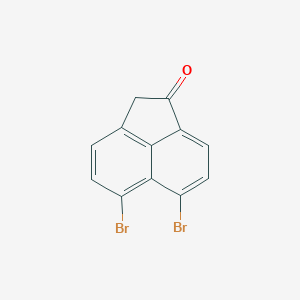
5,6-Dibromoacenaphthylen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dibromoacenaphthylen-1(2H)-one is a brominated derivative of acenaphthylene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two bromine atoms at the 5 and 6 positions of the acenaphthylene ring system, along with a ketone group at the 1 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromoacenaphthylen-1(2H)-one typically involves the bromination of acenaphthylene-1,2-dione. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 5 and 6 positions of the acenaphthylene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature and reaction time to achieve consistent results.
化学反応の分析
Types of Reactions
5,6-Dibromoacenaphthylen-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted acenaphthylene derivatives with various functional groups.
科学的研究の応用
5,6-Dibromoacenaphthylen-1(2H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
作用機序
The mechanism of action of 5,6-Dibromoacenaphthylen-1(2H)-one involves its interaction with molecular targets through its bromine atoms and ketone group. The compound can participate in various chemical reactions, such as electrophilic and nucleophilic interactions, which enable it to modify other molecules and exert its effects. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or material science .
類似化合物との比較
Similar Compounds
- 5,6-Dibromoacenaphthylene-1,2-dione
- 5,6-Dibromoacenaphthene-1,2-dione
- 1,8-Dibromoacenaphthenedione
Uniqueness
5,6-Dibromoacenaphthylen-1(2H)-one is unique due to its specific substitution pattern and the presence of a ketone group. This structural configuration imparts distinct chemical properties and reactivity compared to other brominated acenaphthylene derivatives.
特性
CAS番号 |
120650-86-4 |
|---|---|
分子式 |
C12H6Br2O |
分子量 |
325.98 g/mol |
IUPAC名 |
5,6-dibromo-2H-acenaphthylen-1-one |
InChI |
InChI=1S/C12H6Br2O/c13-8-3-1-6-5-10(15)7-2-4-9(14)12(8)11(6)7/h1-4H,5H2 |
InChIキー |
QQJRTNBBXFLDEE-UHFFFAOYSA-N |
正規SMILES |
C1C2=C3C(=CC=C(C3=C(C=C2)Br)Br)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


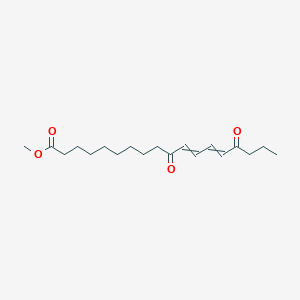

![tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane](/img/structure/B14283024.png)
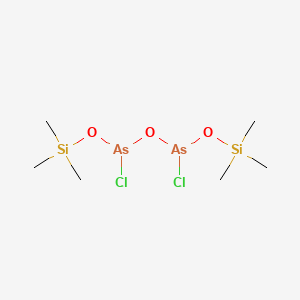
![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)
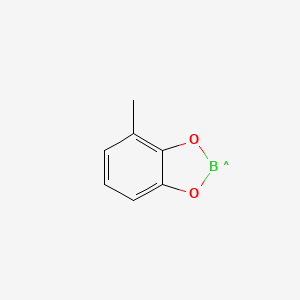


![2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid](/img/structure/B14283065.png)
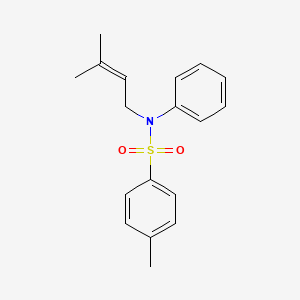
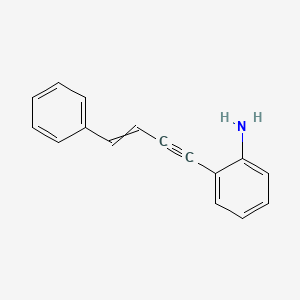
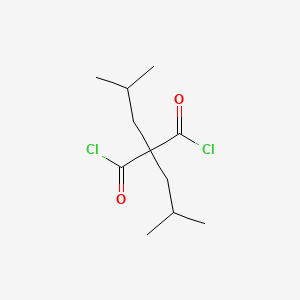

![5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B14283097.png)
